molecular formula C7H7ClN4 B567379 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1313712-48-9

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B567379
CAS No.: 1313712-48-9
M. Wt: 182.611
InChI Key: GPWFIOYGGIXBSZ-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the annulation of the triazole ring to the pyridine ring. One common method includes the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective methods. The use of commercially available reagents and optimized reaction conditions can facilitate the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern and the presence of chlorine and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWFIOYGGIXBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724917
Record name 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-48-9
Record name 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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